
2H-Pyran-2-one, 5-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 5-benzoyl- is a heterocyclic compound that belongs to the class of pyranones Pyranones are six-membered oxygen-containing rings that are known for their diverse chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-benzoyl- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method allows for the formation of both 2H-pyrans and their cis-dienone valence isomers, depending on the reaction conditions . Another method involves the use of unsaturated acyclic ketones and 4H-pyrans as starting materials .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5-benzoyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave activation has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 5-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropyranone derivatives.
Substitution: The benzoyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, dihydropyranones, and other heterocyclic compounds .
Scientific Research Applications
2H-Pyran-2-one, 5-benzoyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 5-benzoyl- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one:
4H-Pyran-2-one: Another isomer with different chemical properties.
2-Pyrone: An unsaturated cyclic compound with similar structural features.
Uniqueness
The presence of the benzoyl group at the 5-position of 2H-Pyran-2-one, 5-benzoyl- makes it unique compared to its analogs.
Properties
CAS No. |
55588-79-9 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-benzoylpyran-2-one |
InChI |
InChI=1S/C12H8O3/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
RSMYYOYTUZKGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


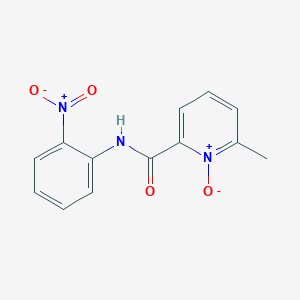
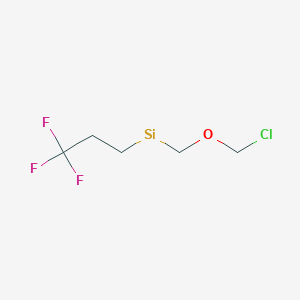

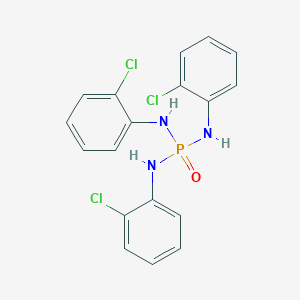
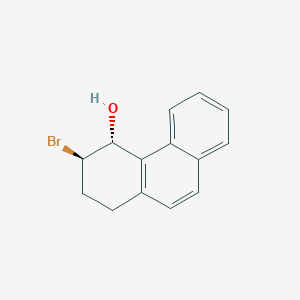

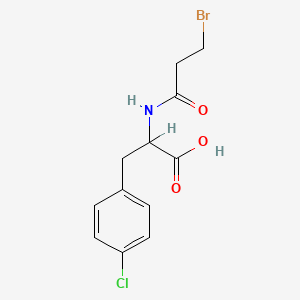
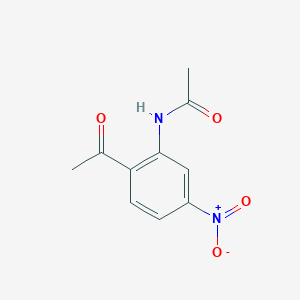


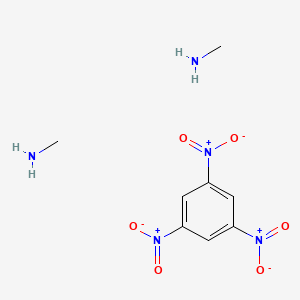
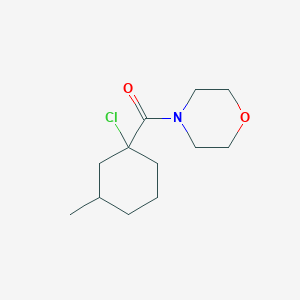
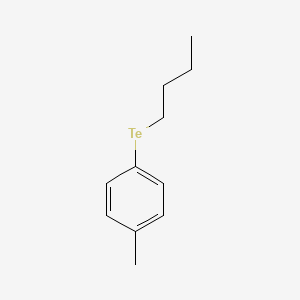
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)
